molecular formula C16H17N5O4S2 B2698016 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide CAS No. 573931-57-4

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2698016
CAS No.: 573931-57-4
M. Wt: 407.46
InChI Key: IUVZWRLKOYSSLF-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with an ethyl group and at the 5-position with a furan-2-yl moiety. A sulfanyl bridge connects the triazole ring to an acetamide group, which is further linked to a 4-sulfamoylphenyl substituent.

Properties

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S2/c1-2-21-15(13-4-3-9-25-13)19-20-16(21)26-10-14(22)18-11-5-7-12(8-6-11)27(17,23)24/h3-9H,2,10H2,1H3,(H,18,22)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVZWRLKOYSSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573931-57-4
Record name N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that integrates diverse structural elements, including a triazole ring and a furan moiety. Its potential biological activities suggest applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O3SC_{15}H_{16}N_4O_3S, with an approximate molecular weight of 344.37 g/mol . The presence of the triazole and furan rings contributes to its biological activity, particularly in inhibiting specific enzymes and interacting with biological macromolecules.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity . The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol synthesis in fungal cell membranes. This suggests that the compound could be effective against various fungal pathogens.

Anticancer Activity

Research has also pointed towards potential anticancer properties . The mechanism may involve the compound's ability to interact with specific molecular targets within cancer cells, disrupting pathways essential for cell proliferation and survival. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells through the activation of caspases.

Inhibition of COX Enzymes

Some derivatives of this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-II, which is implicated in inflammation and cancer progression. Compounds structurally related to this triazole have demonstrated varying degrees of COX-II inhibitory activity, with IC50 values indicating their potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-{[4-methyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamideMethyl instead of ethylDifferent solubility properties
2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamidePyridine ring replaces furanMay exhibit different biological activity
2-{[4-bromo-5-(f

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural uniqueness lies in the combination of furan-2-yl and 4-sulfamoylphenyl groups. Key analogs and their substituent differences are summarized below:

Table 1: Structural Comparison of Triazole-Acetamide Derivatives
Compound Name / ID Triazole Substituents Acetamide Substituent Key Features
Target Compound 4-Ethyl, 5-(furan-2-yl) 4-Sulfamoylphenyl Sulfamoyl group enhances polarity; potential for targeting sulfonamide-binding proteins
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Insect odorant receptor agonist; pyridine enhances metal coordination
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 4-Ethyl, 5-(furan-2-yl) 5-Fluoro-2-methylphenyl Fluorine improves metabolic stability; methyl group increases lipophilicity
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(furan-2-yl) 2,4-Difluorophenyl Difluoro substitution may enhance blood-brain barrier penetration
KA3 (N-substituted aryl derivative) 4-(Substituted aryl), 5-pyridyl Varied N-aryl Antimicrobial activity; pyridyl group aids in π-π stacking interactions

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide?

Methodological Answer:
Synthesis involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides, followed by functionalization with furan and sulfamoylphenyl groups. Key considerations include:

  • Reagent Selection : Use coupling agents (e.g., EDC/HOBt) for amide bond formation and halogenating agents (e.g., POCl₃) for introducing reactive sites .

  • Condition Optimization :

    ParameterOptimal RangeImpact
    Temperature60–80°CHigher yields at moderate temps to avoid decomposition
    SolventDMF or THFPolar aprotic solvents enhance reaction rates
    pH7–9 (neutral to slightly basic)Prevents side reactions in amide coupling

Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Advanced: How can structure-activity relationship (SAR) studies elucidate the anti-exudative activity of this compound?

Methodological Answer:
SAR studies focus on substituent effects:

  • Core Modifications : Varying the triazole’s N-substituents (e.g., ethyl vs. methyl) alters lipophilicity and binding affinity .

  • Functional Group Impact :

    SubstituentBiological Effect
    Furan-2-ylEnhances π-π stacking with hydrophobic enzyme pockets
    SulfamoylphenylImproves solubility and target selectivity via hydrogen bonding
  • Experimental Design :

    • Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups).
    • Test anti-exudative activity in rodent models (e.g., formalin-induced edema) and correlate with computational docking results (e.g., AutoDock Vina) to identify key interactions .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, triazole carbons at δ 140–160 ppm) .
    • 2D NMR (COSY, HSQC) resolves complex coupling patterns.
  • High-Performance Liquid Chromatography (HPLC) :
    • C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 463.12) .

Advanced: How can contradictory data on biological activity across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or animal models. Standardize protocols (e.g., OECD guidelines) .
  • Purity Issues : Impurities >5% skew results. Validate purity via HPLC-MS and elemental analysis .
  • Substituent Effects : Minor structural changes (e.g., ethyl vs. propyl groups) drastically alter activity. Use SAR to isolate active pharmacophores .

Basic: What are the primary chemical reactions this compound undergoes, and how are they optimized for derivatization?

Methodological Answer:
Key reactions include:

  • Oxidation : Furan ring oxidation (e.g., with H₂O₂) forms reactive intermediates for further functionalization .
  • Nucleophilic Substitution : Chlorine on the sulfamoylphenyl group can be replaced with amines or alkoxides under basic conditions (K₂CO₃, DMF, 80°C) .
  • Reduction : Nitro groups (if present) are reduced to amines using Pd/C and H₂ .

Advanced: What computational strategies predict the compound’s interaction with cyclooxygenase-2 (COX-2)?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding poses. The sulfamoyl group forms hydrogen bonds with COX-2’s Arg120/His90 residues, while the triazole engages in hydrophobic interactions .

  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Key metrics:

    MetricTarget Value
    RMSD<2.0 Å
    Binding Free Energy (ΔG)≤−8.0 kcal/mol

Validate with in vitro COX-2 inhibition assays (IC₅₀ ≤10 μM) .

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